molecular formula C9H18N2O B1326673 N-methyl-2-(4-methylpiperidin-1-yl)acetamide CAS No. 1071400-91-3

N-methyl-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B1326673
CAS No.: 1071400-91-3
M. Wt: 170.25 g/mol
InChI Key: WJSITFWMUQEBDZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-2-(4-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-3-5-11(6-4-8)7-9(12)10-2/h8H,3-7H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSITFWMUQEBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 4-methylpiperidine with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using standard techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(4-methylpiperidin-1-yl)acetic acid, while reduction may yield N-methyl-2-(4-methylpiperidin-1-yl)ethanol .

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in synthetic chemistry.
  • Analytical Chemistry : It serves as a standard in analytical methods due to its well-defined chemical properties. Researchers use it to calibrate instruments and validate experimental results.

Biology

  • Enzyme Kinetics : N-methyl-2-(4-methylpiperidin-1-yl)acetamide is employed in studies examining enzyme kinetics and protein interactions. Its interactions with enzymes can reveal insights into biochemical pathways and mechanisms.
  • Neuropharmacology : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin receptors. This research indicates possible applications in treating mood disorders such as anxiety and depression.

Medicine

  • Drug Development : this compound is investigated as a potential therapeutic agent. Its structural features suggest efficacy against neurological disorders and cancer. For instance, compounds with similar structures have shown promise as dual inhibitors of proteins involved in cancer progression.

Industrial Applications

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs targeting various medical conditions. Its role as a building block facilitates the development of new therapeutic agents with enhanced efficacy and selectivity.

Antimicrobial Efficacy

A study focusing on derivatives of this compound demonstrated improved activity against Mycobacterium tuberculosis. Specific modifications to the compound led to minimum inhibitory concentrations (MICs) as low as 2 µM, indicating enhanced potency against this pathogen.

Cancer Cell Line Studies

Research involving similar compounds has shown that they can effectively reduce tumor growth in mouse models by inducing apoptosis in triple-negative breast cancer (TNBC) cells. This suggests that this compound may hold therapeutic potential in oncology.

Neuropharmacological Assessment

Pharmacological characterization revealed that certain analogs could effectively block serotonin receptor signaling, indicating potential applications for treating mood disorders. The binding affinities observed suggest that modifications to the compound can significantly influence its neuropharmacological effects.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticonvulsant Acetamides

Table 1: Key Anticonvulsant Acetamides
Compound Name Substituents Relative Potency (vs. Phenytoin) ALD50 (mmol/kg) Key Structural Differences
This compound 4-Methylpiperidine, N-methyl 0.72 1.604 Piperidine ring with methyl group
Compound 5i Cyclohexyl(methyl)amino 0.74 1.675 Cyclohexyl group instead of piperidine
Compound 5f 4-(Furan-2-carbonyl)-piperazin-1-yl 0.16 N/A Piperazine with furan substitution
Phenytoin Hydantoin ring 1.00 0.041 Non-acetamide structure

Structural Insights :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 5f) show reduced potency due to altered electron distribution and steric hindrance .
  • Methyl vs. Cyclohexyl : The 4-methylpiperidinyl group in the target compound balances lipophilicity and steric bulk, optimizing anticonvulsant activity .
Table 2: Functional Analogs Across Indications
Compound Name Target Indication Key Modifications Mechanism/Activity
Pritelivir Antiviral (Herpes) Thiazole-pyridinyl substituents Inhibits herpes simplex virus replication
BM-5 Muscarinic modulation Pyrrolidino-butynyl chain Presynaptic antagonist, postsynaptic agonist
N-Phenyl-2-(piperazin-1-yl)acetamide General pharmacology Piperazine ring Unknown; structural analog for SAR studies

Mechanistic Differences :

  • Pritelivir : The thiazole-pyridinyl group directs antiviral activity, unlike the anticonvulsant piperidine-acetamides .
  • BM-5 : A propargylamine chain enables dual muscarinic effects, absent in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Bioavailability

  • This compound: Low aqueous solubility due to lipophilic piperidine; monohydrate forms (e.g., in acridine derivatives) improve solubility .
  • Nintedanib Esylate : Salt formation with ethanesulfonic acid enhances solubility, a strategy applicable to the target compound.

Biological Activity

N-methyl-2-(4-methylpiperidin-1-yl)acetamide (commonly referred to as NMPA) is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C9H18N2O, and it contains a piperidine moiety that is crucial for its biological interactions. This article explores the biological activity of NMPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NMPA features a methyl group attached to a nitrogen atom within a piperidine ring, along with an acetamide functional group. The structural characteristics of NMPA contribute to its interaction with various biological targets, making it a valuable compound in drug development.

Pharmacological Properties

NMPA has been studied for its effects on neurotransmitter systems, particularly in the context of neurochemical pathways. Compounds with similar structures have been shown to modulate neurotransmitter activity, suggesting that NMPA may influence these systems as well. This modulation can lead to various pharmacological effects, including potential applications in treating neurological disorders.

Research indicates that NMPA interacts with specific receptors in the central nervous system. The piperidine component is known for its ability to bind to receptors involved in neurotransmission. Understanding these interactions is critical for elucidating the compound's pharmacodynamics and therapeutic potential.

Comparative Analysis of Similar Compounds

To better understand the unique properties of NMPA, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable analogs and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamideContains a piperazine instead of piperidineMay exhibit different biological activities
2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamideIncorporates a fluorophenoxy groupPotentially different pharmacological profiles
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamideFeatures an acridine moietyMay enhance binding affinity to specific receptors

This comparison highlights how slight modifications in structure can lead to diverse biological activities and therapeutic applications.

Neuropharmacological Studies

Several studies have investigated the neuropharmacological effects of compounds similar to NMPA. For instance, research has shown that derivatives of piperidine can influence dopamine and serotonin receptor activity, which are critical in mood regulation and cognitive function .

In one study, a series of piperidine derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. The results indicated that certain derivatives exhibited significant MAO inhibition, suggesting potential antidepressant properties .

Cancer Research Applications

Recent investigations into the anticancer properties of compounds related to NMPA have revealed promising results. For example, certain piperidine-based compounds have demonstrated pro-apoptotic activity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) . These studies suggest that NMPA may also have potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.

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